![molecular formula C19H19N3O5S B240972 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is not fully understood, but studies have shown that it inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cancer cell growth and survival.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has various biochemical and physiological effects, including its ability to inhibit cancer cell growth, reduce inflammation, and inhibit the activity of certain enzymes and proteins. This compound has also shown antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide in lab experiments include its potential as a chemotherapeutic agent and its anti-inflammatory properties. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide include further studies on its potential as a chemotherapeutic agent, its anti-inflammatory properties, and its potential as an antibacterial and antifungal agent. Additionally, studies could focus on the development of new synthesis methods and the optimization of current methods. Further studies could also investigate the potential side effects of this compound and its potential use in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has been achieved through various methods, including the reaction of 3,4,5-trimethoxybenzoyl chloride with 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine in the presence of a base. Other methods include the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride followed by the reaction with 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that this compound inhibits the growth of cancer cells and has potential as a chemotherapeutic agent. Additionally, this compound has shown anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propriétés
Nom du produit |
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
|---|---|
Formule moléculaire |
C19H19N3O5S |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C19H19N3O5S/c1-24-13-7-5-11(6-8-13)17-20-19(28-22-17)21-18(23)12-9-14(25-2)16(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,21,22,23) |
Clé InChI |
MXJXGNOEPZSTPG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



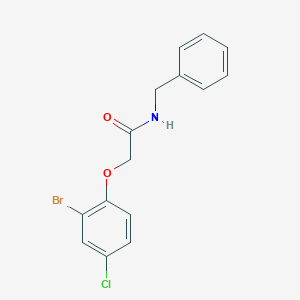
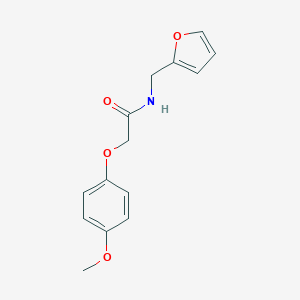
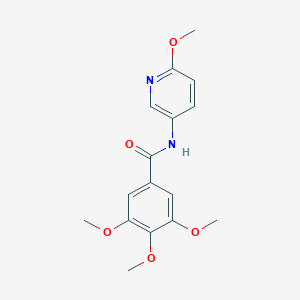
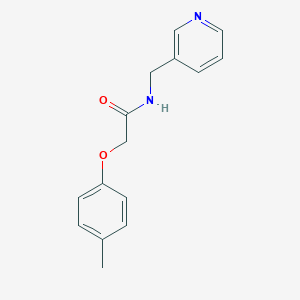
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
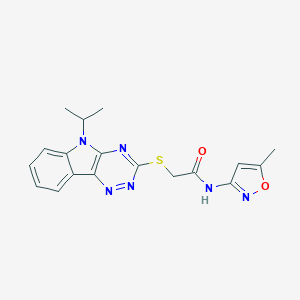
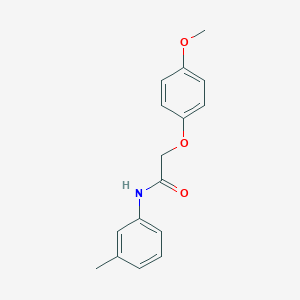
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
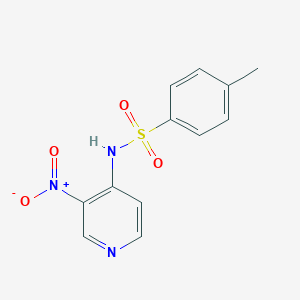
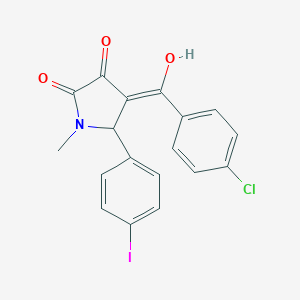
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)